molecular formula C22H22FN3O2 B2867456 N-(2,6-dimethylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 946266-57-5

N-(2,6-dimethylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Número de catálogo: B2867456
Número CAS: 946266-57-5
Peso molecular: 379.435
Clave InChI: IQTXEWBELOXIBS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,6-Dimethylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic small molecule characterized by a pyridazinone core substituted with a 4-fluorophenyl group at position 3 and a butanamide linker terminating in a 2,6-dimethylphenyl moiety. The molecule’s design incorporates lipophilic groups (dimethylphenyl, fluorophenyl) that may enhance membrane permeability, while the pyridazinone ring could contribute to hydrogen bonding or π-π stacking interactions in binding pockets .

Propiedades

IUPAC Name

N-(2,6-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-15-5-3-6-16(2)22(15)24-20(27)7-4-14-26-21(28)13-12-19(25-26)17-8-10-18(23)11-9-17/h3,5-6,8-13H,4,7,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTXEWBELOXIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural analogs of this compound fall into two categories based on the provided evidence: benzylamine-derived pyridazinones and complex acetamido-tetrahydropyrimidine hybrids. Key comparisons are outlined below:

Table 1: Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Notable Features Reference
Target Compound Pyridazinone 4-Fluorophenyl, 2,6-dimethylphenyl Lipophilic substituents; potential for CNS penetration due to moderate logP. N/A
Compound 13b () Tetrahydropyrimidine 2,6-Bis(trifluoromethyl)benzylamine, 4-fluorophenyl Enhanced electron-withdrawing groups (CF₃) improve metabolic stability but reduce synthetic yield (17%). Likely higher selectivity for GPCRs due to steric bulk .
Compounds m, n, o () Tetrahydropyrimidine (2,6-Dimethylphenoxy)acetamido, hydroxy, diphenylhexane Stereochemical complexity (S/R configurations) and hydroxy groups may improve solubility. Diphenylhexane backbone suggests prolonged half-life but potential for off-target effects .

Key Findings:

Electron-Withdrawing vs. Lipophilic Groups :

  • The target compound’s 2,6-dimethylphenyl group prioritizes lipophilicity, which may favor blood-brain barrier penetration compared to Compound 13b’s trifluoromethyl groups. However, trifluoromethyl substituents (as in 13b) are associated with enhanced target affinity and metabolic stability due to reduced oxidative degradation .
  • The 4-fluorophenyl group in both the target compound and 13b suggests a shared strategy to modulate aromatic interactions in binding pockets.

Stereochemical Complexity: Compounds m, n, and o () exhibit stereochemical diversity (e.g., 2S,4S,5S vs. 2R,4R,5S configurations), which can drastically alter binding kinetics and selectivity.

The acetamido hybrids () likely require multi-step enantioselective synthesis, increasing production costs.

Pharmacokinetic Implications :

  • The diphenylhexane backbone in ’s compounds suggests extended half-life but may increase plasma protein binding, reducing free drug availability. The target compound’s shorter butanamide linker could favor rapid clearance, necessitating dose optimization.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.